O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate
Description
O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate (CAS: 2935409-01-9) is a bicyclic compound featuring a 9-azabicyclo[3.3.1]nonene core with tert-butyl and methyl ester groups at the O9 and O2 positions, respectively. Its molecular formula is C15H23NO4, with a molecular weight of 281.35 g/mol . This compound is widely used in pharmaceutical and organic synthesis as a chiral building block due to its rigid bicyclic structure, which facilitates stereochemical control in reactions . Commercial suppliers like Aaron Chemicals and Aladdin Scientific offer it in quantities ranging from 100 mg to 1 g, with prices varying between $258 (100 mg) and $857 (1 g) .
Properties
Molecular Formula |
C15H23NO4 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
9-O-tert-butyl 2-O-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-10-6-5-7-12(16)11(9-8-10)13(17)19-4/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
WHDFEBQEBTWJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(=CC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Core
A common approach to synthesize the bicyclic framework involves the condensation of acetone-1,3-dicarboxylic acid with glutaraldehyde and benzylamine under acidic conditions. This reaction yields 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate. The process is typically conducted in aqueous media with controlled temperature (0–10 °C) and monitored by HPLC for completion.
Reduction to Alcohol and Olefin Formation
The ketone intermediate is then reduced to the corresponding alcohol using sodium borohydride. Subsequent treatment with sulfuric acid induces dehydration to form the 9-azabicyclo[3.3.1]non-3-ene olefin structure. These steps are performed under reflux with careful temperature control to avoid side reactions.
Introduction of tert-Butyl and Methyl Ester Groups
The carboxylic acid groups are protected as tert-butyl and methyl esters via esterification reactions:
- The tert-butyl ester is introduced by reaction with di-tert-butyl dicarbonate in the presence of a base such as diisopropylamine in dichloromethane at room temperature.
- The methyl ester group is commonly introduced by methylation methods such as treatment with methyl iodide or methanol under acidic or basic catalysis.
This step requires controlled stoichiometry and reaction time (typically 1 hour) to achieve selective esterification without overreaction.
Purification
The crude product is purified by flash chromatography using cyclohexane/ethyl acetate mixtures (e.g., 8:2) to isolate the pure O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate as a pale yellow solid.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bicyclic core formation | Acetone-1,3-dicarboxylic acid, glutaraldehyde, benzylamine, H2SO4 | 0–10 °C | 40 h | ~57 | Monitored by HPLC |
| Reduction to alcohol | NaBH4 | 0–25 °C | 1–2 h | ~89 | Used crude directly in next step |
| Olefin formation | 70% H2SO4 | Reflux (~80 °C) | Several h | ~93 | Controlled acid addition |
| tert-Butyl esterification | Di-tert-butyl dicarbonate, diisopropylamine, DCM | Room temperature | 1 h | ~50 | Flash chromatography purification |
| Methyl esterification | Methylation reagents (e.g., MeI or MeOH) | Varies | Varies | Not specified | Selective esterification required |
Chemical Reactions Analysis
Types of Reactions
O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate is a bicyclic compound featuring a nitrogen atom within its structure, represented by the formula . It has two carboxylate functional groups and a tert-butyl group, which contribute to its chemical stability and solubility.
IUPAC Name: 9-(tert-butyl) 2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate
CAS Number: 2935409-01-9
Molecular Weight: 281.35
Scientific Research Applications
This compound is primarily used in research, especially in studies related to central nervous system disorders, due to its potential pharmacological properties. It is also utilized in modifying compounds for specific applications or to enhance their biological activity.
This compound has several applications:
- Neurological Studies Research indicates that it exhibits significant biological activity, particularly in pain relief and central nervous system modulation. Studies have explored its potential effects on neurotransmitter release, suggesting its possible use in treatments for anxiety and depression. The compound can interact with various biological targets, influencing receptor activity and signaling pathways. It can also influence dopamine release and other neurotransmitter activities, suggesting its utility in treating neurological disorders.
- Organic Synthesis this compound is a building block in organic synthesis . The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity of the final product.
- Interaction Studies Studies on the interactions of this compound with biological targets have revealed its potential to modulate neurotransmitter systems effectively. Further interaction studies could elucidate its mechanism of action, providing insights into how it may be optimized for therapeutic use.
Structural Analogues
Structural similarities exist between this compound and other compounds, which is unique due to its specific combination of functional groups (tert-butyl and two carboxylic acid moieties), enhancing its solubility and potential biological activity.
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 9-tert-butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane | Bicyclic | Contains ketone functionality |
| Tert-butyl 9-azabicyclo[3.3.1]nonane | Bicyclic | Lacks carboxylic acid groups |
| 9-Azabicyclo[3.3.1]nonane derivatives | Bicyclic | Varying substituents affecting activity |
Mechanism of Action
The mechanism of action of O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Modifications
Several analogs of the 9-azabicyclo[3.3.1]nonane system exist, differing in substituents, oxidation states, or ring modifications. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate | 2935409-01-9 | C15H23NO4 | 281.35 | Bicyclo[3.3.1]nonene core, tert-butyl and methyl esters |
| 9-(tert-Butyl) 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate | 1523571-20-1 | C15H23NO5 | 297.35 | 7-oxo group, O3-methyl ester |
| 9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate | 2287345-91-7 | C14H23NO5 | 285.34 | 3-oxa substitution, stereospecific (1R,5S) configuration |
| 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester | 1233323-61-9 | C13H21NO5 | 271.31 | 3-oxa substitution, free carboxylic acid group |
Key Observations :
- Oxidation State : The 7-oxo derivative (CAS 1523571-20-1) introduces a ketone group, increasing polarity and molecular weight compared to the parent compound .
- Heteroatom Substitution : 3-Oxa analogs (e.g., CAS 2287345-91-7) replace a carbon with oxygen, altering ring strain and electronic properties, which may enhance solubility or catalytic activity .
- Stereochemistry : The (1R,5S) configuration in CAS 2287345-91-7 highlights the importance of spatial arrangement in biological interactions, such as enzyme inhibition .
Physical Properties and Commercial Availability
Biological Activity
O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate is a bicyclic compound with significant biological activity, particularly in the context of central nervous system (CNS) disorders. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework that includes a nitrogen atom and two carboxylate functional groups, contributing to its stability and solubility. Its molecular formula is , with a molecular weight of 281.35 g/mol. The presence of the tert-butyl group enhances its lipophilicity, facilitating interaction with biological membranes.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in pain relief and CNS modulation. The compound has been studied for its effects on neurotransmitter release, suggesting its potential utility in treating anxiety and depression.
The compound's mechanism involves modulation of neurotransmitter systems, particularly influencing dopamine release and other neurotransmitter activities. This interaction may alter receptor activity and signaling pathways critical for mood regulation and pain perception.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neurotransmitter Modulation : In vitro studies demonstrated that this compound significantly increased dopamine levels in neuronal cultures, indicating its potential as an antidepressant agent .
- Pain Relief : Animal models have shown that administration of the compound resulted in reduced pain sensitivity in response to inflammatory stimuli, suggesting analgesic properties .
- CNS Disorders : Further research indicated that the compound may have protective effects against neurodegeneration, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 9-tert-butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane | Bicyclic | Contains ketone functionality |
| Tert-butyl 9-azabicyclo[3.3.1]nonane | Bicyclic | Lacks carboxylic acid groups |
| 9-Azabicyclo[3.3.1]nonane derivatives | Bicyclic | Varying substituents affecting activity |
This compound stands out due to its specific combination of functional groups that enhance solubility and biological activity compared to other derivatives.
Q & A
Basic: What synthetic strategies are effective for preparing 9-azabicyclo[3.3.1]nonane derivatives, and how can reaction conditions be optimized to achieve high yields?
Answer:
A practical three-step synthesis route involves introducing protective groups (e.g., tert-butyl and methyl esters) to the bicyclic scaffold. Critical steps include:
- Protection of the amine group using tert-butoxycarbonyl (Boc) or methyl esters to prevent undesired side reactions .
- Stereochemical control during cyclization, achieved via temperature modulation (e.g., reflux in toluene) and catalyst selection (e.g., Pd/C for hydrogenation) .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the dicarboxylate product. Yield optimization requires anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .
Basic: How can nuclear magnetic resonance (NMR) spectroscopy resolve conformational ambiguities in 9-azabicyclo[3.3.1]nonane derivatives?
Answer:
Carbon-13 NMR is critical for distinguishing between chair-boat and double-chair conformations. Key observations include:
- Chemical shift differences for axial vs. equatorial protons (e.g., C3 and C7 carbons show distinct splitting patterns in chair-boat conformers) .
- NOE (Nuclear Overhauser Effect) experiments to identify spatial proximity of protons, confirming substituent orientation (e.g., tert-butyl groups over piperidone rings) .
- Dynamic NMR at variable temperatures to assess ring-flipping barriers in sterically hindered derivatives .
Advanced: What methodologies are used to evaluate 9-azabicyclo[3.3.1]nonane derivatives as sigma-2 (σ2) receptor ligands?
Answer:
- Radioligand binding assays : Competitive displacement of [³H]-DTG in σ2-enriched membranes (e.g., rat liver). Derivatives like WC-26 and WC-59 exhibit sub-nanomolar Kᵢ values .
- Selectivity profiling : Co-assessment against σ1 receptors to ensure >500-fold selectivity, minimizing off-target effects .
- Structural modifications : Introducing phenylcarbamate groups at the 3α-position enhances σ2 affinity, while N-alkylation reduces metabolic instability .
Advanced: How can mass spectrometry (MS) differentiate regioisomers of 9-azabicyclo[3.3.1]nonane derivatives during structural elucidation?
Answer:
- High-resolution MS (HRMS) : Exact mass measurements (e.g., m/z 153.1154 for C₉H₁₅NO) distinguish between isobaric fragments .
- Collision-induced dissociation (CID) : Fragmentation patterns differ for endo vs. exo substituents. For example, endo-methyl derivatives show dominant loss of CH₃• (m/z 15) .
- Electron ionization (EI) : Characteristic peaks at m/z 58 (C₃H₈N⁺) and m/z 84 (C₅H₁₀N⁺) confirm the bicyclic core .
Basic: What in vitro models are suitable for assessing the hypoglycemic activity of 9-azabicyclo[3.3.1]nonane derivatives?
Answer:
- Insoma cells : Measure glucose uptake via fluorescent analogs (e.g., 2-NBDG) under insulin-stimulated conditions .
- HepG2 hepatocytes : Evaluate glycogen synthesis inhibition and gluconeogenesis suppression using radio-labeled glucose .
- Structure-activity relationship (SAR) : Modifying the N-alkyl chain (e.g., phenylsulfonylsemicarbazides) enhances potency and prolongs duration .
Advanced: What mechanistic insights explain the superior catalytic performance of ABNO over TEMPO in aerobic oxidations?
Answer:
- Redox potential : ABNO’s lower oxidation potential (−0.3 V vs. SCE) facilitates faster regeneration of the active nitroxyl species .
- Copper coordination : ABNO forms stable complexes with (MeObpy)CuOTf, enabling efficient O₂ activation at room temperature .
- Substrate scope : ABNO tolerates aliphatic, benzylic, and allylic alcohols due to reduced steric hindrance around the nitroxyl group .
Advanced: How can computational methods predict the bioactivity of 9-azabicyclo[3.3.1]nonane analogs targeting neurological receptors?
Answer:
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with σ2 receptor binding pockets (e.g., hydrogen bonding with Glu172 and hydrophobic contacts with Phe105) .
- MD simulations : Assess binding stability over 100-ns trajectories, monitoring RMSD (<2 Å) and ligand-receptor hydrogen bond occupancy (>80%) .
- QSAR models : Correlate electronic parameters (HOMO/LUMO) and steric descriptors (molar refractivity) with IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
